molecular formula C17H18N2O3S B5710877 2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide

2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No. B5710877
M. Wt: 330.4 g/mol
InChI Key: DJVRHAVQTKWETF-UHFFFAOYSA-N
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Description

2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that belongs to the class of thioamides. This compound has been found to have potential applications in various fields, including medicine, organic chemistry, and biochemistry.

Mechanism of Action

The mechanism of action of 2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This, in turn, reduces inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide have been extensively studied. It has been found to have anti-inflammatory and analgesic effects, as well as potential anticancer properties. It has also been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide in lab experiments is its low toxicity profile. This makes it a safe compound to work with and reduces the risk of adverse effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide. One area of research could focus on further exploring its potential applications in cancer treatment. Another area of research could focus on developing new synthesis methods for this compound to improve its solubility and make it easier to work with in lab experiments. Additionally, further research could be done to fully understand the mechanism of action of this compound and its potential applications in other fields, such as organic chemistry and biochemistry.

Synthesis Methods

The synthesis of 2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide can be achieved through a multistep process. The first step involves the reaction of 4-methylbenzyl chloride with sodium sulfide to form 4-methylbenzyl sulfide. The next step involves the reaction of 2-methyl-5-nitroaniline with ethyl chloroacetate to form 2-methyl-5-nitrophenylacetic acid ethyl ester. Finally, the reaction of 4-methylbenzyl sulfide with 2-methyl-5-nitrophenylacetic acid ethyl ester in the presence of potassium carbonate and acetic anhydride yields 2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide.

Scientific Research Applications

2-[(4-methylbenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide has been extensively used in scientific research due to its potential applications in various fields. In medicine, this compound has been found to have anti-inflammatory and analgesic properties. It has also been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12-3-6-14(7-4-12)10-23-11-17(20)18-16-9-15(19(21)22)8-5-13(16)2/h3-9H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVRHAVQTKWETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methylbenzyl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide

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